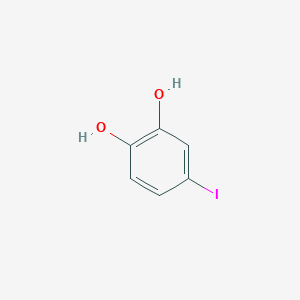

4-Iodobenzene-1,2-diol

Description

Significance of Vicinal Diols in Organic Chemistry and Chemical Synthesis

Vicinal diols, or glycols, are organic compounds that possess two hydroxyl (-OH) groups on adjacent carbon atoms. pearson.comwikipedia.org This structural motif is widespread in many natural products and serves as a crucial intermediate in numerous synthetic pathways. researchgate.net

The significance of vicinal diols stems from several key aspects:

Synthetic Precursors: They are valuable precursors for synthesizing a wide array of organic compounds. fiveable.me For instance, the oxidative cleavage of the carbon-carbon bond in a vicinal diol can yield aldehydes or ketones, a fundamental transformation in organic synthesis. organic-chemistry.org

Stereochemical Control: The formation of vicinal diols from alkenes, through reactions like dihydroxylation, allows for the introduction of specific stereochemistry. Methods such as the Sharpless asymmetric dihydroxylation can produce chiral diols from alkenes, which is critical in the synthesis of enantiomerically pure pharmaceuticals. wikipedia.org

Protecting Groups: Vicinal diols are instrumental in protecting aldehydes and ketones. wikipedia.orgchemistrysteps.com They react with carbonyl compounds to form cyclic acetals, which are stable under many reaction conditions but can be easily removed later. This strategy allows chemists to perform reactions on other parts of a molecule without affecting the carbonyl group. chemistrysteps.com

Hydrogen Bonding: The close proximity of the two hydroxyl groups allows for intramolecular hydrogen bonding, which can influence the compound's physical properties and conformational preferences. fiveable.me

Common methods for preparing vicinal diols include the dihydroxylation of alkenes using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄), or the hydrolysis of epoxides. wikipedia.orgfiveable.me

Importance of Halogenated Phenols in Synthetic Strategies

Halogenated phenols are phenol (B47542) derivatives containing one or more halogen atoms on the aromatic ring. They are highly important intermediates in organic synthesis due to the unique reactivity conferred by both the hydroxyl group and the halogen substituent. scientificupdate.comgoogle.com

Key aspects of their importance include:

Building Blocks for Complex Molecules: Aryl halides, including halogenated phenols, are essential precursors for a variety of metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. beilstein-journals.org These reactions are cornerstones of modern organic synthesis, enabling the construction of carbon-carbon and carbon-heteroatom bonds.

Modulation of Reactivity: The halogen atom is an electron-withdrawing group that influences the acidity of the phenolic proton and the nucleophilicity of the aromatic ring. wikipedia.org This allows for regioselective functionalization. While the hydroxyl group is a strong activating group that directs electrophilic substitution to the ortho and para positions, the synthesis of a specific isomer can be challenging due to over-halogenation. scientificupdate.combeilstein-journals.org

Precursors to Bioactive Compounds: The resulting products find applications as pharmaceuticals, agrochemicals, and functional materials. google.combeilstein-journals.org For example, halogenated phenolic compounds can be used to prepare phenoxyacetic acids with herbicidal properties. google.com

The direct halogenation of phenols is a common synthetic route, though achieving high regioselectivity can be a challenge. scientificupdate.com Modern methods often employ catalytic systems to direct the halogenation to a specific position on the ring. scientificupdate.com

Rationale for Investigating 4-Iodobenzene-1,2-diol within Contemporary Chemical Science

The investigation of this compound (4-iodocatechol) is driven by its unique trifunctional nature, combining the properties of a vicinal diol, a phenol, and an aryl iodide into one molecule. This structure makes it a highly versatile platform for chemical synthesis.

The rationale for its study includes:

Orthogonal Reactivity: The molecule possesses three distinct reactive sites: the two hydroxyl groups of the catechol moiety and the carbon-iodine bond. The catechol unit can act as a bidentate ligand for metal ions, participate in condensation reactions, or undergo oxidation. The iodine atom is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of new carbon-based or heteroatom-based substituents at the C4 position. This "orthogonal" reactivity allows for stepwise, selective functionalization of the molecule.

Access to Complex Scaffolds: this compound serves as a key building block for more elaborate molecular architectures. For example, iodocatechols have been used in multi-step syntheses involving reactions like Steglich esterification followed by Sonogashira coupling and subsequent Diels-Alder reactions to build complex heterocyclic systems. rsc.org

Biocatalytic Synthesis: Research has demonstrated the synthesis of 4-halocatechols, including 4-iodocatechol, through the biotransformation of corresponding 4-halophenols using enzymes. researchgate.netresearchgate.net This highlights the potential for developing greener, more selective synthetic routes to these valuable compounds using biocatalysis.

Intermediate for Functional Materials and Pharmaceuticals: Catechols are known for their adhesive properties and their presence in many biologically active compounds. researchgate.netacs.org The ability to further functionalize the 4-iodocatechol scaffold via the iodine handle opens pathways to new polymers, functional materials, and potential pharmaceutical candidates. google.com

Below is a table summarizing some of the key chemical properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 4-Iodocatechol, 4-Iodo-1,2-benzenediol |

| CAS Number | 76149-14-9 |

| Molecular Formula | C₆H₅IO₂ |

| Molecular Weight | 236.01 g/mol |

| Canonical SMILES | C1=CC(=C(C=C1I)O)O |

| Data sourced from PubChem. nih.gov |

Emerging Research Trajectories for this compound Derivatives

The future research directions for this compound and its derivatives are centered on leveraging its unique chemical functionality for advanced applications.

Emerging trajectories include:

Development of Novel Catalytic Systems: The catechol moiety is an excellent ligand for various metals. Research is exploring the synthesis of novel catalysts where this compound derivatives act as ligands. The iodine atom provides a handle to attach these ligands to solid supports or larger molecular assemblies, creating recyclable or site-specific catalysts.

Synthesis of Natural Product Analogues: Many natural products contain a catechol core. This compound provides a starting point for the synthesis of complex natural products and their analogues. The iodine can be replaced with various functional groups through cross-coupling chemistry to explore structure-activity relationships. For instance, it can serve as a precursor in the synthesis of complex alkaloids or polyphenolic compounds. rsc.org

Advanced Materials Science: The adhesive and redox properties of catechols are being exploited in materials science for surface coatings and hydrogels. The ability to functionalize this compound derivatives via the iodine position allows for the creation of "smart" materials with tailored electronic, optical, or biological properties. For example, attaching electroactive groups could lead to new sensor materials.

Biocatalytic Production and Derivatization: The enzymatic synthesis of 4-iodocatechol from 4-iodophenol (B32979) is an active area of research. researchgate.netresearchgate.net Future work will likely focus on improving the efficiency of these biocatalytic processes and using enzymes to further derivatize the catechol ring, offering highly selective and environmentally friendly synthetic routes. This includes the use of dioxygenase enzymes to create chiral dihydrodihydroxy derivatives, which are valuable building blocks for stereoselective synthesis. nih.gov

The table below outlines some of the key reaction types and precursors associated with the synthesis and derivatization of this compound.

| Reaction Type / Process | Precursor(s) / Reagent(s) | Product Type / Application |

| Synthesis | 1,2-Benzenediol (Catechol), 4-Iodophenol | This compound |

| Biotransformation | 4-Iodophenol | This compound |

| Cross-Coupling | This compound, Boronic acids (Suzuki) or Alkynes (Sonogashira) | Functionalized Catechol Derivatives |

| Esterification | This compound, Carboxylic Acids | Catechol Esters |

| Oxidative Cleavage | Unsaturated Diols, Iodosobenzene (B1197198) Diacetate | Aldehydes, Ketones |

| Information synthesized from multiple sources. rsc.orgresearchgate.netchemsrc.comresearchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

4-iodobenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IO2/c7-4-1-2-5(8)6(9)3-4/h1-3,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEQUYGQAOAAGGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70577138 | |

| Record name | 4-Iodobenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76149-14-9 | |

| Record name | 4-Iodobenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Iodobenzene 1,2 Diol and Analogous Vicinal Diols

Direct Synthesis Approaches to 4-Iodobenzene-1,2-diol

The most straightforward method for the preparation of this compound is the direct iodination of catechol (1,2-benzenediol). This electrophilic aromatic substitution reaction typically involves the use of an iodinating agent to introduce an iodine atom onto the catechol ring. The hydroxyl groups of catechol are activating, directing substitution to the ortho and para positions. Due to steric hindrance between the two hydroxyl groups, substitution at the para position (position 4) is generally favored.

Various iodinating reagents and systems have been employed for this transformation, each with its own set of reaction conditions and yields. Common reagents include molecular iodine (I₂) in the presence of an oxidizing agent or a catalyst, and N-iodosuccinimide (NIS). The choice of solvent can also influence the regioselectivity of the reaction. For instance, the reaction of catechol with NIS in dimethylformamide has been shown to yield a mixture of 6-iodocatechol and 8-iodocatechol, while using acetone (B3395972) as the solvent can lead to the formation of 6,8-diiodocatechol when two molar equivalents of NIS are used. nih.gov

A new reagent system consisting of I₂ and nitric acid in acetic acid has been reported to be effective for iodinating various activated aromatic compounds, including anilines, with high yields at room temperature. babafaridgroup.edu.in Another approach involves the use of I₂ with silver salts, such as silver triflate, which can facilitate the iodination of even deactivated aromatic compounds. nih.gov

| Starting Material | Iodinating Agent/System | Solvent | Product(s) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Catechol | N-Iodosuccinimide (NIS) (2 equiv.) | Acetone | 6,8-diiodocatechol | - | nih.gov |

| Catechol | N-Iodosuccinimide (NIS) | Dimethylformamide | 6-iodocatechol and 8-iodocatechol | - | nih.gov |

| 4-Nitroaniline | I₂/HNO₃ | Acetic Acid | 2-Iodo-4-nitroaniline | 89 | babafaridgroup.edu.in |

Indirect Synthetic Pathways to this compound Precursors

Indirect methods for the synthesis of this compound often involve the preparation of a precursor molecule that is subsequently converted to the target compound. These multi-step syntheses can offer advantages in terms of regioselectivity and the ability to introduce various functional groups. rsc.orgvapourtec.comsavemyexams.com

One common indirect route involves the synthesis of 4-iodophenol (B32979), which can then be hydroxylated to form 4-iodocatechol. 4-Iodophenol can be prepared from 4-aminophenol (B1666318) via a diazotization reaction followed by substitution with iodide. epa.gov Another method for synthesizing 4-iodophenol is through the oxidation of phenylboronic acid with hydrogen peroxide. epa.gov

A notable biocatalytic approach utilizes tyrosinase enzymes to hydroxylate 4-halophenols. Engineered variants of tyrosinase from Ralstonia solanacearum have demonstrated high catalytic efficiency in converting 4-iodophenol to 4-iodocatechol. To prevent the further oxidation of the catechol product to a quinone, a reducing agent such as ascorbic acid is often added to the reaction mixture, resulting in high yields of the desired 4-iodocatechol. google.com

Another indirect strategy involves the synthesis of a protected catechol derivative, such as 4-iodoguaiacol (4-iodo-2-methoxyphenol), followed by demethylation to yield this compound. Genomic insights into O-demethylation by two-component systems from microorganisms like Amycolatopsis magusensis are paving the way for efficient biocatalytic demethylation processes. nih.gov

| Precursor | Synthetic Method | Reagents/Catalyst | Final Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Aminophenol | Diazotization and substitution | NaNO₂, KI | 4-Iodophenol | - | epa.gov |

| Phenylboronic acid | Oxidation | H₂O₂ | 4-Iodophenol | 99 | epa.gov |

| 4-Iodophenol | Biocatalytic hydroxylation | Engineered tyrosinase (RV145) from R. solanacearum, Ascorbic Acid | 4-Iodocatechol | >90 | google.com |

Electrochemical and Metal-Free Synthetic Strategies for Vicinal Diols

Modern synthetic chemistry is increasingly turning towards electrochemical methods, which offer a greener and more efficient alternative to traditional chemical oxidants and reductants. These techniques are particularly relevant for the synthesis of vicinal diols analogous to this compound.

Electrocatalytic Dihydroxylation and Diacetoxylation of Alkenes

Electrocatalytic methods have been developed for the dihydroxylation and diacetoxylation of alkenes to produce vicinal diols and their corresponding diacetates. These transformations can often be achieved under mild, metal-free conditions. For example, a metal-free electrochemical dihydroxylation of unactivated alkenes has been described, providing dihydroxylated products in moderate to good yields. nih.gov Mechanistic studies suggest the formation of an iodohydrin and an epoxide intermediate during the reaction process. nih.gov

Similarly, an efficient electrocatalytic diacetoxylation of alkenes has been reported using a simple iodobenzene (B50100) mediator and acetic acid as both the solvent and reactant. rsc.org This transition metal-free method is applicable to a wide range of alkenes, including challenging feedstock alkenes. rsc.org Enantioselective versions of these reactions are also being explored, using chiral iodoarene catalysts to induce asymmetry in the diacetoxylation of styrenes, although the efficiency of the electrocatalysis can be affected by direct oxidation of the substrate. researchgate.net

Utilisation of Simple Iodobenzene Mediators in Electrocatalysis

Iodobenzene and its derivatives can act as effective mediators in electrochemical reactions. In the context of vicinal diol synthesis, anodically generated hypervalent iodine species can facilitate the oxidation of alkenes. The oxidation of iodobenzene in the presence of trifluoroethanol, for example, produces phenyliodine bis(trifluoroethoxide) (PIFE), a reagent that has been used to oxidize various functional groups. nih.gov The use of iodoarenes as redox mediators allows for the in-situ generation of the active oxidizing species, avoiding the need to handle potentially unstable hypervalent iodine reagents. This approach has been successfully applied to the diacetoxylation of alkenes, where the iodoarene catalyst is regenerated electrochemically. rsc.org

| Substrate | Reaction | Mediator/Catalyst | Key Features | Reference |

|---|---|---|---|---|

| Unactivated Alkenes | Dihydroxylation | Iodide-mediated | Metal-free, proceeds via iodohydrin and epoxide intermediates. | nih.gov |

| Alkenes | Diacetoxylation | Iodobenzene | Transition metal-free, uses acetic acid as solvent and reactant. | rsc.org |

| Styrenes | Asymmetric Diacetoxylation | Chiral Iodoarene | Enantioselective, though can be compromised by direct substrate oxidation. | researchgate.net |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of catechols and their derivatives. datahorizzonresearch.comessentialchemicalindustry.org This includes the use of environmentally benign solvents, renewable feedstocks, and catalytic methods.

Application of Benign Reaction Media and Solvents

The choice of solvent is a critical aspect of green chemistry. Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. The Dakin reaction, a method for synthesizing phenols from aromatic aldehydes, has been adapted to use water as a solvent, providing a more environmentally friendly route to catechols. ajgreenchem.com Polyethylene glycol (PEG) has also been identified as an inexpensive and environmentally friendly reaction medium for the iodination of activated aromatic compounds. google.com

The development of biocatalytic processes often allows for reactions to be carried out in aqueous media under mild conditions. For example, the biocatalytic synthesis of catechol from glucose using genetically engineered microbes primarily uses water as the reaction solvent, avoiding the need for hazardous organic solvents. epa.gov

Another approach to greener synthesis is the use of solvent-free reactions. For instance, a sequential chemo-biocatalytic synthesis of aroma compounds has been developed that involves a solvent-free aldol (B89426) condensation reaction as the initial step. nih.gov

| Green Principle | Methodology | Key Features | Reference |

|---|---|---|---|

| Use of Renewable Feedstocks | Biocatalytic synthesis of catechol from glucose | Utilizes genetically engineered E. coli, avoids petroleum-based starting materials. | epa.goveuropa.eu |

| Use of Benign Solvents | Dakin reaction in water | Environmentally friendly alternative for phenol (B47542) and catechol synthesis. | ajgreenchem.com |

| Use of Benign Solvents | Iodination in Polyethylene Glycol (PEG) | Inexpensive, recyclable solvent for the iodination of aromatic compounds. | google.com |

| Catalysis | Biocatalysis with enzymes | Reduces energy consumption and use of metal-based catalysts. |

Atom-Economic Syntheses and Waste Minimization Strategies

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. acs.org An ideal, 100% atom-economical reaction incorporates all atoms from the reactants into the final product, generating no waste. acs.org In the context of synthesizing this compound and its analogs, this involves moving away from stoichiometric reagents that are consumed in the reaction and generate significant waste streams.

Traditional methods for the synthesis of catechols and their derivatives often involve multi-step processes with low atom economy. For instance, the industrial production of catechols has historically relied on the ortho-halogenation of phenols followed by hydrolysis under harsh conditions, a process that is far from ideal from a green chemistry perspective. A significant challenge in the synthesis of iodinated phenols is that methods using molecular iodine (I₂) as the iodinating agent often result in the loss of one iodine atom as iodide byproduct, thus halving the potential atom economy of the iodine. researchgate.net

Modern approaches aim to overcome these limitations. For example, the use of the urea-hydrogen peroxide (UHP) adduct as an oxidizer in the iodination of aromatic compounds allows for the consumption of both iodine atoms from I₂, aligning with the principles of atom economy. psu.edu This solvent-free method using a solid oxidizer further contributes to waste minimization by eliminating the need for volatile organic solvents. psu.edu

Another strategy to improve atom economy is the development of one-pot syntheses. The synthesis of catechols from readily available cyclohexanones using dimethyl sulfoxide (B87167) (DMSO) as both a solvent and an oxygen source, catalyzed by iodine, presents a streamlined approach that reduces the number of synthetic steps and associated waste. researchgate.net

The following table summarizes different approaches to the synthesis of phenols and related compounds, highlighting the considerations for atom economy and waste reduction.

Catalytic Approaches for Sustainable Synthesis

Catalytic methods are a cornerstone of green chemistry, offering pathways to desired products with high efficiency and selectivity while minimizing waste. acs.org The use of catalysts, which are effective in small amounts and can often be recycled, is preferable to stoichiometric reagents. acs.org

For the synthesis of this compound and analogous compounds, catalytic approaches are being explored for both the formation of the catechol ring and the introduction of the iodine substituent.

Catalytic Synthesis of the Catechol Moiety:

The synthesis of catechols from cyclohexanones can be achieved through a metal-free, iodine-catalyzed process. In a notable example, various substituted cyclohexanones were converted to the corresponding catechols in good yields using 20 mol% of I₂ in DMSO at 80°C under an air atmosphere. This reaction is highly regioselective, producing only the ortho-dihydroxylated aromatic compound. researchgate.net

Catalytic Iodination:

The iodination of phenolic compounds can be achieved using various catalytic systems that enhance sustainability. Laccase-catalyzed iodination of p-substituted phenols using potassium iodide (KI) as the iodine source and aerial oxygen as the oxidant is a highly efficient and sustainable method. This enzymatic approach operates under mild conditions and offers high yields of iodinated phenols. researchgate.net

Copper(II) nitrate (B79036) has been shown to be an effective catalyst for the aerobic oxyiodination of phenols using I₂ as the iodinating reagent and molecular oxygen as the oxidant in water. This method demonstrates high activity for a range of phenols and remarkable selectivity for the para-iodo substituted products, representing a green method for the iodination of aromatic phenols with high atom economy. researchgate.net

Hypervalent iodine compounds are also employed as recyclable catalysts in organic synthesis. For instance, a magnetic nanoparticle-supported iodoarene catalyst has been used for the oxidation of 4-alkoxyphenols to p-benzoquinones in the presence of Oxone®. The catalyst, which connects magnetite (Fe₃O₄) nanoparticles to the iodoarene catalyst via phosphonate (B1237965) groups, can be easily recovered and reused. rsc.org

The following table presents examples of catalytic systems used in the synthesis of catechols and iodinated phenols.

Advanced Purification and Isolation Techniques for Research-Scale Synthesis

The purification and isolation of polar compounds like this compound from reaction mixtures can be challenging, often requiring advanced techniques beyond simple extraction and crystallization, especially at the research scale where high purity is paramount. Traditional methods like silica (B1680970) gel chromatography can lead to sample adsorption and the use of large volumes of organic solvents. scispace.com Modern purification strategies focus on efficiency, reduced solvent consumption, and the ability to handle thermally labile and polar molecules.

Supercritical Fluid Chromatography (SFC):

Supercritical fluid chromatography has emerged as a powerful technique for the purification of polar compounds. chromatographytoday.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase, often with a polar co-solvent like methanol (B129727). wikipedia.org This technique offers several advantages over traditional high-performance liquid chromatography (HPLC), including faster separations due to the low viscosity of the mobile phase and a significant reduction in organic solvent consumption. chromatographytoday.com For polar analytes, the polarity of both the stationary phase and the mobile phase can be tuned to achieve effective separation. nih.gov SFC is particularly well-suited for the purification of low to moderate molecular weight, thermally labile molecules and has found increasing use in the pharmaceutical industry for both chiral and achiral separations. wikipedia.org

Countercurrent Chromatography (CCC):

Countercurrent chromatography is a liquid-liquid partition chromatography technique that avoids the use of a solid support, thereby eliminating issues of irreversible sample adsorption. tandfonline.comnih.gov This makes it an ideal method for the purification of polar compounds, including phenolic compounds, which can be prone to strong interactions with solid stationary phases. tandfonline.comnih.gov In CCC, the separation is based on the differential partitioning of the analytes between two immiscible liquid phases. High-speed countercurrent chromatography (HSCCC) has been successfully applied to the preparative isolation of minor phenolic compounds from complex mixtures. tandfonline.comnih.gov The selection of a suitable two-phase solvent system is crucial for a successful separation. mdpi.com

Membrane-Based Separation:

Membrane separation technologies, such as nanofiltration and pervaporation, offer an energy-efficient alternative to distillation for the purification of diols. researchgate.netepo.org Nanofiltration can be used to remove impurities like heavy compounds from diol mixtures. epo.org Pervaporation is a membrane process that can be used for the removal of water or organic solvents from diol solutions. researchgate.net These techniques are particularly relevant for large-scale purification but can also be adapted for research-scale operations, contributing to more sustainable purification processes.

The following table summarizes these advanced purification techniques and their applicability to the isolation of polar compounds like this compound.

Mechanistic Investigations of Reactions Involving 4 Iodobenzene 1,2 Diol

Probing Reaction Pathways and Key Intermediates (e.g., using deuterated substrates)

The use of deuterated substrates is a powerful technique for elucidating reaction mechanisms, particularly for determining whether a specific C-H bond is broken in the rate-determining step. nih.gov This is achieved by measuring the kinetic isotope effect (KIE), which is the ratio of the reaction rate of a non-deuterated substrate to that of its deuterated counterpart. A significant KIE (typically > 2) suggests that the C-H bond is indeed broken during the rate-limiting step.

In the context of 4-iodobenzene-1,2-diol, deuterium (B1214612) labeling can be strategically applied to different positions on the aromatic ring or the hydroxyl groups. For instance, deuterating the C-H bonds ortho and meta to the hydroxyl groups can help to understand their involvement in oxidation or coupling reactions. Similarly, replacing the hydrogen atoms of the hydroxyl groups with deuterium (to form -OD groups) can provide information about the role of these groups in proton transfer steps or as leaving groups. acs.org

Recent advancements have seen the use of light-driven enzymatic processes for decarboxylative deuteration, employing D₂O as the deuterium source. nih.gov While not directly studying this compound, these methodologies could be adapted to synthesize deuterated precursors or analogues, enabling detailed mechanistic studies. nih.gov For example, a deuterated carboxylic acid precursor could be synthesized and then converted to a deuterated this compound. The subsequent reactions of this labeled compound could then be monitored to trace the fate of the deuterium atom, providing direct evidence for specific bond-breaking and bond-forming events. nih.govbeilstein-journals.org

Mechanistic investigations using deuterated alkenes have been employed to understand the stereochemistry of reactions, such as palladium-catalyzed diacetoxylation. researchgate.net These studies reveal key intermediates and reaction pathways. researchgate.net While not directly involving this compound, the principles of using deuterated substrates to probe reaction mechanisms are broadly applicable.

Table 1: Application of Deuterated Substrates in Mechanistic Studies

| Deuterated Substrate Type | Information Gained | Example Application Area |

| Ring-deuterated this compound | Involvement of specific C-H bonds in the rate-determining step (via KIE). | Oxidation, Electrophilic Aromatic Substitution |

| Hydroxyl-deuterated this compound | Role of hydroxyl protons in proton transfer steps. | Acid/Base Catalyzed Reactions, Condensations |

| Deuterated reaction partners | Tracing the origin of atoms in the final product. | Coupling Reactions, Condensation Reactions |

This table is illustrative and based on general principles of using deuterated substrates in mechanistic studies.

Radical Reaction Mechanisms of Iodinated Aromatic Compounds

Iodinated aromatic compounds, including this compound, can participate in a variety of radical reactions. The carbon-iodine bond is relatively weak and can undergo homolytic cleavage upon exposure to heat, light, or a radical initiator to generate an aryl radical. This reactivity is central to many synthetic transformations.

The oxidation of catechols, the parent compound of this compound, can proceed through radical mechanisms. beilstein-journals.org For instance, single or double electron oxidation can lead to the formation of semiquinone radicals or o-quinones, respectively. beilstein-journals.org These semiquinone radicals can then undergo cross-coupling reactions to form polymeric structures. beilstein-journals.org The presence of an iodine atom on the catechol ring can influence the stability and reactivity of these radical intermediates.

In some cases, radical reactions are initiated by a single electron transfer (SET) process. libretexts.org For example, a metal catalyst or a photoredox catalyst can donate an electron to the iodinated aromatic compound, leading to the formation of a radical anion, which then expels an iodide ion to generate an aryl radical. This aryl radical can then engage in various downstream reactions, such as addition to alkenes or alkynes, or hydrogen atom abstraction. libretexts.orgbeilstein-journals.org

The study of radical deuterodehalogenation of alkyl iodides provides insights into radical chain processes that could be analogous to reactions involving aryl iodides. acs.org These reactions are often initiated by a radical species that abstracts the iodine atom, generating an alkyl (or in our case, aryl) radical. acs.org

Single Electron Transfer (SET) Mechanisms in Transformations of Halogenated Diols

Single Electron Transfer (SET) is a fundamental process in many organic reactions, including those involving halogenated diols like this compound. researchgate.netsigmaaldrich.com In a SET mechanism, an electron is transferred from a donor molecule to an acceptor molecule, generating radical ions which are key reactive intermediates. sigmaaldrich.com

Photoredox catalysis is a powerful tool that often operates via SET mechanisms. acs.org A photocatalyst, upon excitation by visible light, can act as a potent single-electron oxidant or reductant. acs.org In the context of this compound, a photocatalyst could initiate a reaction by either reducing the C-I bond to generate an aryl radical or by oxidizing the catechol moiety. The spontaneity of a photoinduced electron transfer can be predicted by considering the redox potentials of the catalyst and the substrate. sigmaaldrich.com

The reaction of cob(II)alamin with tetrachloromethane has been shown to proceed via a single electron transfer mechanism. researchgate.net This provides a precedent for SET in the transformation of halogenated organic compounds. Long-range outer-sphere single electron transfer has also been proposed for the transformation of halogenated ethenes. researchgate.net

In some radical reactions, the mechanism does not involve a radical combination step but instead relies on a SET process between a carbon radical and a metal to yield a carbocation. libretexts.org This highlights the diverse pathways available following the initial radical generation.

Kinetic Studies of this compound Transformations

For transformations involving this compound, kinetic studies can help to distinguish between different proposed mechanisms. For example, in an oxidation reaction, kinetic data can help determine whether the reaction proceeds through a direct attack of the oxidant on the catechol ring or via the formation of a pre-equilibrium complex.

A kinetic study of the oxidation of benzpinacol by iodosobenzene (B1197198) diacetate in different solvent mixtures revealed that the enthalpies and entropies of activation were linearly related. rsc.org This type of study, if applied to this compound, could provide valuable information about the transition state of its oxidation. The rate of oxidation of 1,2-diols with lead tetra-acetate is influenced by the solvent, with reduced acetic acid concentration leading to an increased rate. rsc.org

Table 2: Hypothetical Kinetic Data for the Oxidation of this compound

| [this compound] (M) | [Oxidant] (M) | Initial Rate (M/s) |

| 0.01 | 0.01 | 1.5 x 10⁻⁵ |

| 0.02 | 0.01 | 3.0 x 10⁻⁵ |

| 0.01 | 0.02 | 3.1 x 10⁻⁵ |

This table presents hypothetical data to illustrate how kinetic information can be used to determine the order of a reaction with respect to each reactant.

The interfacial oxidative oligomerization of catechol has been studied, and a Langmuir–Hinshelwood mechanism was used to report reaction rates and uptake coefficients. nih.gov Similar studies on this compound would be highly informative.

Stereochemical Aspects and Diastereoselectivity in 1,2-Diol Reactions

The stereochemistry of reactions involving 1,2-diols is a critical aspect, particularly when chiral centers are formed or modified. The relative orientation of the two hydroxyl groups (syn or anti) can significantly influence the reactivity and the stereochemical outcome of a reaction.

The oxidation of alkenes to vicinal diols can be achieved with stereochemical control. wikipedia.org For example, Sharpless asymmetric dihydroxylation provides a method for producing chiral diols from alkenes. wikipedia.org Conversely, the Prévost reaction, which uses iodine and a silver salt of a carboxylic acid, results in anti-diols, while the related Woodward modification yields syn-diols. wikipedia.orgscribd.com

In reactions of this compound, the stereochemistry of the diol moiety can direct the approach of reagents and influence the diastereoselectivity of the transformation. For instance, in a cyclization reaction, the pre-existing stereochemistry of the diol can dictate the stereochemistry of the newly formed ring.

The iodocyclization of N-tosyl carbamates of secondary α-allenic alcohols leads to the formation of syn-1,2-diols with high diastereoselectivity. cdnsciencepub.comcdnsciencepub.com This process involves the initial addition of iodine to form diiodide intermediates, followed by a cyclization reaction. cdnsciencepub.comcdnsciencepub.com The stereochemical outcome is rationalized by considering the transition state conformations. cdnsciencepub.com

The dihydroxylation of alkenes using lithium bromide as a catalyst can lead to either syn or anti diols with excellent diastereoselectivity, depending on the choice of oxidant (NaIO₄ or PhI(OAc)₂). organic-chemistry.org This highlights the crucial role of the reagents in controlling the stereochemical outcome.

Catalyst Design and Mechanistic Implications in this compound Chemistry

The design of catalysts for reactions involving this compound is a key area of research aimed at improving reaction efficiency, selectivity, and sustainability. The choice of catalyst can have profound mechanistic implications, often determining the reaction pathway that is followed.

For reactions involving the C-I bond, palladium-based catalysts are commonly employed in cross-coupling reactions. The mechanism of these reactions typically involves oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation and reductive elimination. The ligand on the palladium center plays a crucial role in modulating the reactivity and selectivity of the catalyst.

In the context of the diol functionality, acid or base catalysis is often employed. For example, the protection of 1,2-diols as acetals or ketals is typically catalyzed by an acid. mdpi.com Heterogeneous catalysts, such as sulfonated carbocatalysts, have been developed for this purpose, offering advantages in terms of catalyst separation and reuse. mdpi.com

Benzoxaborole derivatives have been designed as efficient catalysts for the site-selective functionalization of 1,2-diols. researchgate.net These catalysts form boronate esters with the diol, activating it for subsequent reactions. The structure of the benzoxaborole can be tuned to achieve high selectivity for cis-1,2-diols over their trans-isomers. researchgate.net

For oxidation reactions, various metal-based and non-metal-based catalysts have been developed. For example, a supported copper catalyst has been used for the hydroxylation of aryl iodides to phenols under mild conditions. rsc.org The mechanism of such reactions can involve oxidative addition, reductive elimination, and other elementary steps on the catalyst surface.

Chemical Reactivity and Derivatization of 4 Iodobenzene 1,2 Diol

Oxidative Transformations of 4-Iodobenzene-1,2-diol

The 1,2-diol group is susceptible to oxidation, which can lead to either cleavage of the carbon-carbon bond between the hydroxyl groups or oxidation of one or both hydroxyls to carbonyl functionalities.

The oxidative cleavage of the C1-C2 bond in the this compound ring is a characteristic reaction of vicinal diols. This transformation breaks the aromatic ring system and results in the formation of dicarbonyl compounds. Strong oxidizing agents such as periodates (e.g., sodium periodate (B1199274), NaIO₄) and lead tetraacetate (Pb(OAc)₄) are commonly employed for this purpose. chemistrysteps.commasterorganicchemistry.comlibretexts.org

The reaction with periodate proceeds through the formation of a cyclic periodate ester intermediate. ucalgary.ca This intermediate then undergoes a rearrangement of electrons, which facilitates the cleavage of the carbon-carbon bond, yielding two carbonyl groups. ucalgary.ca The nature of the resulting carbonyl compounds depends on the substitution pattern of the original diol. For catechols like this compound, this cleavage breaks the aromatic ring.

In a broader context, the oxidative cleavage of catechol derivatives is a key step in the biodegradation of aromatic compounds by soil bacteria, facilitated by enzymes known as catechol dioxygenases. acs.orgrsc.org These enzymes are classified as either intradiol or extradiol dioxygenases, depending on where they cleave the ring relative to the hydroxyl groups. acs.orgrsc.org Biomimetic systems using iron complexes have been developed to mimic this enzymatic cleavage. nih.govopenalex.org Additionally, environmentally friendlier methods have been explored, using dimethyl sulfoxide (B87167) (DMSO) as the oxidant in the presence of a molybdenum(VI) catalyst. innoget.com

Table 1: Reagents for Oxidative Cleavage of 1,2-Diols

| Reagent | Description | Typical Products | Reference |

|---|---|---|---|

| Periodic acid (HIO₄) / Sodium periodate (NaIO₄) | A strong oxidizing agent that selectively cleaves vicinal diols. | Aldehydes and/or ketones. chemistrysteps.com | chemistrysteps.commasterorganicchemistry.comucalgary.ca |

| Lead tetraacetate (Pb(OAc)₄) | An alternative to periodates for the oxidative cleavage of 1,2-diols. libretexts.org | Aldehydes and/or ketones. libretexts.org | libretexts.org |

| Catechol Dioxygenases (enzymes) | Biological catalysts that cleave the aromatic ring of catechols. rsc.org | Muconic acids or semialdehydes. acs.orgnih.gov | acs.orgrsc.orgebi.ac.uk |

| Dimethyl sulfoxide (DMSO) / Molybdenum(VI) catalyst | An environmentally benign method for the oxidative cleavage of 1,2-diols. innoget.com | Aldehydes and/or ketones. innoget.com | innoget.com |

Partial oxidation of 1,2-diols without C-C bond cleavage can yield valuable α-hydroxy ketones and α-diketones. nih.gov The selective oxidation of one hydroxyl group in a 1,2-diol leads to an α-hydroxy ketone, while the oxidation of both results in an α-diketone. The choice of oxidizing agent and the reaction conditions are crucial for controlling the outcome. organic-chemistry.orgorganic-chemistry.org

Several catalytic systems have been developed for this transformation. For instance, electrochemical oxidation using a catalytic amount of an organotin compound, like Me₂SnCl₂, and a bromide ion can convert various 1,2-diols into α-hydroxy ketones in good yields. nih.gov Another efficient method involves using the stable nitroxyl (B88944) radical TEMPO as a catalyst with a stoichiometric co-oxidant. organic-chemistry.orgtandfonline.com Depending on the amount of the co-oxidant used, such as iodobenzene (B50100) dichloride, the reaction can be stopped at the α-hydroxy ketone stage or proceed to the α-diketone. organic-chemistry.orgorganic-chemistry.orgthieme-connect.com Cationic palladium complexes have also been shown to selectively oxidize vicinal diols to α-hydroxyketones. stanford.edu

The oxidation of α-hydroxy ketones to the corresponding 1,2-diketones can be achieved using various reagents, including N-bromosuccinimide (NBS) in an ionic liquid medium. tandfonline.com

Table 2: Selected Reagents for Oxidation of 1,2-Diols to α-Hydroxy Ketones and α-Diketones

| Reagent/Catalyst System | Product | Key Features | Reference |

|---|---|---|---|

| Organotin compounds (e.g., Me₂SnCl₂) / Electrochemical oxidation | α-Hydroxy ketones | Selective oxidation of one hydroxyl group without C-C cleavage. nih.gov | nih.gov |

| TEMPO / Iodobenzene dichloride | α-Hydroxy ketones or α-Diketones | Product selectivity depends on the amount of oxidant used. organic-chemistry.orgorganic-chemistry.org | organic-chemistry.orgorganic-chemistry.orgthieme-connect.com |

| N-Bromosuccinimide (NBS) / Ionic liquid | α-Diketones (from α-hydroxy ketones) | Facile and clean protocol for oxidation. tandfonline.com | tandfonline.com |

| [(neocuproine)Pd(OAc)]₂(OTf)₂ / O₂ | α-Hydroxy ketones | Chemoselective oxidation with O₂ as the terminal oxidant. stanford.edu | stanford.edu |

| Bacillus clausii Butanediol Dehydrogenase (BcBDH) | α-Hydroxy ketones and/or Vicinal diols | High stereoselectivity in the reduction of α-diketones. nih.gov | nih.gov |

Hypervalent iodine reagents are versatile, non-toxic, and environmentally friendly compounds widely used in organic synthesis. researchgate.net Phenyliodine diacetate (PhI(OAc)₂) and iodobenzene dichloride (PhICl₂) are particularly useful for the oxidation of alcohols and diols.

The combination of TEMPO with iodobenzene dichloride, in the presence of a base like pyridine, provides a mild and highly efficient system for oxidizing alcohols. thieme-connect.comresearchgate.net This system can smoothly convert 1,2-diols into either α-hydroxy ketones or α-diketones, with the product being controlled by the stoichiometry of the iodobenzene dichloride used. thieme-connect.comorganic-chemistry.orgorganic-chemistry.orgthieme-connect.com

Phenyliodine diacetate (PhI(OAc)₂) serves as a key oxidant in palladium-catalyzed C-H activation and oxygenation reactions. nih.gov For example, phenols can be converted to catechols through a Pd-catalyzed, silanol-directed C-H oxygenation where PhI(OAc)₂ acts as the oxidant. nih.govgalchimia.comresearchgate.net This process involves the formation of a cyclic silicon-protected catechol, which is then deprotected to yield the final catechol product. nih.govresearchgate.net This methodology highlights a sophisticated way to synthesize substituted catechols, potentially applicable to the derivatization of the this compound scaffold itself.

Rearrangement Reactions Involving this compound Scaffolds

The 1,2-diol structural motif is prone to various rearrangement reactions, which can lead to significant alterations of the molecular skeleton.

The pinacol (B44631) rearrangement is a classic acid-catalyzed reaction of 1,2-diols that converts them into ketones or aldehydes. wikipedia.orgmychemblog.com The reaction mechanism is initiated by the protonation of one of the hydroxyl groups, which then departs as a water molecule to form a carbocation. masterorganicchemistry.comnumberanalytics.com This is followed by a 1,2-migratory shift of a substituent (alkyl, aryl, or hydride) from the adjacent carbon to the carbocation center. masterorganicchemistry.comorganic-chemistry.org The driving force for this rearrangement is the formation of a more stable oxonium ion, which upon deprotonation gives the final carbonyl compound. wikipedia.org

In an unsymmetrical diol, the reaction pathway is dictated by two main factors: the formation of the more stable carbocation and the migratory aptitude of the substituents. For a hypothetical pinacol-type rearrangement of a derivative of this compound, the stability of the initial carbocation and the relative migratory aptitude of the iodophenyl group versus other substituents would determine the structure of the resulting product. The migratory aptitude generally follows the order: aryl > hydride > alkyl. mychemblog.com The electron-withdrawing nature of the iodine atom might decrease the migratory aptitude of the iodophenyl group compared to an unsubstituted phenyl group.

Catalytic systems, particularly those involving transition metals or enzymes, can mediate complex skeletal rearrangements of catechol derivatives. As mentioned previously, catechol dioxygenase enzymes catalyze the oxidative cleavage of the catechol ring, which is a fundamental type of skeletal rearrangement in biological systems. rsc.orgebi.ac.uk These reactions proceed via distinct intradiol and extradiol mechanisms, leading to different ring-opened products. acs.orgrsc.org The mechanism often involves the formation of peroxide intermediates and can include steps resembling a Criegee rearrangement. acs.orgrsc.org

In synthetic chemistry, transition metal catalysts can also effect skeletal rearrangements. Palladium-catalyzed reactions, for example, can involve C-H activation followed by functionalization, which can lead to rearranged products. nih.govnih.gov While direct skeletal rearrangements of the this compound ring under catalytic conditions are not extensively documented, the principles of catalytic C-H functionalization and cross-coupling reactions suggest potential pathways for modifying its core structure beyond simple substitution. researchgate.netnih.gov

Functionalization and Derivatization of Hydroxyl Groups

The two hydroxyl groups of this compound, commonly known as 4-iodocatechol, are primary sites for functionalization. Their proximity on the aromatic ring allows for both individual derivatization and concerted reactions to form cyclic structures. These reactions are crucial for protecting the hydroxyl groups during subsequent transformations at the aryl iodide position or for installing specific functionalities to modulate the molecule's properties.

Esterification and Etherification Studies

The hydroxyl groups of 4-iodocatechol readily undergo esterification and etherification, common strategies for protecting diols or introducing new functional handles.

Esterification: Steglich esterification represents an efficient method for this transformation. Research has shown that 4-iodocatechols, with one hydroxyl group potentially protected, can react with carboxylic acids like suberic acid to form the corresponding esters. rsc.orgrsc.org This reaction typically proceeds under mild conditions, highlighting the nucleophilicity of the catechol's hydroxyl groups.

Etherification: The synthesis of ethers from 4-iodocatechol can be achieved through reactions like the Williamson ether synthesis. rsc.org This involves deprotonation of the hydroxyl groups with a suitable base to form phenoxides, which then act as nucleophiles to displace a leaving group from an alkylating agent. Studies on the related 4-nitrocatechol (B145892) have demonstrated that dissymmetrical ethers can be synthesized with high yields using cesium carbonate as the base and various alkylating agents like decyl bromide or ethyl p-toluenesulfonate in DMF. ias.ac.in These methods are broadly applicable to 4-iodocatechol, allowing for the controlled synthesis of mono- or di-ethers.

Table 1: Examples of Esterification and Etherification Reactions on Catechol Derivatives

| Reaction Type | Catechol Derivative | Reagent(s) | Conditions | Product Type | Reference(s) |

|---|---|---|---|---|---|

| Esterification | 4-Iodocatechol (protected) | Suberic Acid, DCC, DMAP | Steglich Conditions | Iodophenyl suberate | rsc.orgrsc.org |

| Etherification | 4-Nitrocatechol | Decylbromide, Cs₂CO₃ | DMF, 70-80°C | Mono- or Di-ether | ias.ac.in |

Formation of Cyclic Acetals and Ketals

The 1,2-diol arrangement in this compound is ideal for the formation of five-membered cyclic acetals and ketals upon reaction with aldehydes and ketones, respectively. This reaction is a highly effective method for protecting both hydroxyl groups simultaneously with a single moiety. The formation of cyclic acetals is generally more favorable than their acyclic counterparts due to increased stability. chemtube3d.com

The reaction is typically catalyzed by a Brønsted or Lewis acid, which activates the carbonyl group of the aldehyde or ketone, facilitating nucleophilic attack by the diol's hydroxyl groups. organic-chemistry.org Various catalysts, including cerium(III) trifluoromethanesulfonate (B1224126) and acid-activated clays, have been shown to efficiently promote the conversion of carbonyl compounds into cyclic acetals under mild conditions. organic-chemistry.orgtubitak.gov.tr The use of a water scavenger, such as an orthoformate, can drive the equilibrium towards the product. organic-chemistry.orgtubitak.gov.tr These protecting groups are stable against nucleophiles and bases but can be readily removed by acid-catalyzed hydrolysis. organic-chemistry.org

Table 2: General Conditions for Cyclic Acetal/Ketal Formation with Diols

| Carbonyl Compound | Diol | Catalyst/Reagents | Conditions | Product | Reference(s) |

|---|---|---|---|---|---|

| Aldehyd/Ketone | 1,2-Ethanediol | Toluenesulfonic acid | Refluxing toluene (B28343) (Dean-Stark) | 1,3-Dioxolane | organic-chemistry.org |

| Hydroxyacetophenones | Ethane-1,2-diol | Cerium(III) trifluoromethanesulfonate, Triisopropyl orthoformate | Mild | Cyclic Acetal | organic-chemistry.org |

Reactivity of the Aryl Iodide Moiety in this compound

The carbon-iodine bond in this compound is a key site for forming new carbon-carbon and carbon-heteroatom bonds. Aryl iodides are particularly reactive substrates in a variety of transition-metal-catalyzed reactions due to the relatively weak C-I bond, which facilitates oxidative addition to the metal center. researchgate.netsci-hub.se

Cross-Coupling Reactions (e.g., Suzuki-Miyaura type)

The Suzuki-Miyaura coupling is a powerful and widely used method for forming biaryl structures by reacting an aryl halide with an organoboron compound, typically catalyzed by a palladium complex. libretexts.orgwikipedia.orgsigmaaldrich.com Aryl iodides are excellent electrophiles for this reaction. nih.govthieme-connect.com The general mechanism involves three key steps: oxidative addition of the aryl iodide to a Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgwikipedia.org

In the context of this compound, the hydroxyl groups often require protection prior to the coupling reaction to prevent interference with the basic conditions and the catalyst. Research has demonstrated that a wide variety of aryl and heteroaryl bromides and chlorides can be successfully coupled using Suzuki-Miyaura conditions, and these principles extend to reactive aryl iodides like 4-iodocatechol derivatives. nih.gov The choice of ligands, base, and solvent is critical for achieving high yields. nih.govnih.gov

Table 3: Key Parameters of the Suzuki-Miyaura Cross-Coupling Reaction

| Component | Description | Role in Reaction | Reference(s) |

|---|---|---|---|

| Aryl Halide | R'-X (e.g., this compound derivative) | Electrophilic partner; undergoes oxidative addition. Reactivity: I > Br > Cl. | libretexts.orgnih.gov |

| Organoboron Reagent | R-B(OR)₂ (e.g., Phenylboronic acid) | Nucleophilic partner; provides the R group in the transmetalation step. | libretexts.orgrsc.org |

| Palladium Catalyst | Pd(0) complex (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) | Catalyzes the reaction cycle (oxidative addition, reductive elimination). | nih.govresearchgate.net |

| Base | e.g., K₂CO₃, KF, Cs₂CO₃ | Activates the organoboron reagent for transmetalation. | libretexts.orgd-nb.info |

| Ligand | e.g., Phosphines, N-Heterocyclic Carbenes | Stabilizes the palladium center and modulates its reactivity and selectivity. | sigmaaldrich.comnih.gov |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic Aromatic Substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. youtube.com Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination process, forming a negatively charged Meisenheimer complex intermediate. libretexts.org The reaction is strongly favored when the aromatic ring is rendered electron-poor by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com These groups stabilize the negative charge of the Meisenheimer intermediate through resonance. youtube.comlibretexts.org

For this compound, the two hydroxyl groups are electron-donating, which enriches the aromatic ring with electron density. This electronic character generally disfavors the classic SNAr mechanism, as it would destabilize the required negatively charged intermediate. iscnagpur.ac.in Therefore, direct nucleophilic substitution of the iodide under standard SNAr conditions is challenging. However, substitution can sometimes be achieved under harsh conditions or via alternative mechanisms, such as those involving benzyne (B1209423) intermediates or transition-metal catalysis. iscnagpur.ac.in The high electronegativity of the leaving group can also increase reactivity, making aryl fluorides surprisingly more reactive than other aryl halides in some SNAr contexts, though this trend is not universal. iscnagpur.ac.in

Direct Arylation and Halogenation Reactions

Direct Arylation: Direct C-H arylation is an increasingly important method that forms C-C bonds by coupling an aryl halide with a C-H bond of another aromatic compound, avoiding the need to pre-functionalize the C-H partner into an organometallic reagent. sci-hub.se The aryl iodide moiety of this compound can serve as the aryl halide partner in such reactions. These reactions are typically catalyzed by transition metals like palladium or rhodium. sci-hub.sechemsoc.org.cn The mechanism is proposed to occur via several possible pathways, including electrophilic aromatic substitution at the metal (SEAr) or C-H bond oxidative addition. sci-hub.se In some cases, diols have been found to serve as efficient ligands or promoters for direct arylation reactions. scribd.com

Halogenation: Further halogenation of the this compound ring can occur. For instance, electrochemical methods have been developed for the C-H iodination of aryl compounds, which can be followed by a subsequent cross-coupling reaction in a one-pot synthesis. acs.org This indicates that the remaining C-H bonds on the catechol ring are accessible for further functionalization, allowing for the synthesis of poly-halogenated derivatives.

Table 4: Mentioned Chemical Compounds

| Compound Name | Synonym(s) |

|---|---|

| This compound | 4-Iodocatechol |

| Suberic Acid | Octanedioic acid |

| Cesium Carbonate | Cs₂CO₃ |

| Decyl Bromide | 1-Bromodecane |

| Ethyl p-toluenesulfonate | Ethyl tosylate |

| 4-Nitrocatechol | 4-Nitro-1,2-dihydroxybenzene |

| Cerium(III) trifluoromethanesulfonate | Cerium triflate |

| Triisopropyl orthoformate | - |

| Toluenesulfonic acid | Tosic acid |

| Phenylboronic acid | Benzeneboronic acid |

| Palladium(II) acetate | Pd(OAc)₂ |

| Tris(dibenzylideneacetone)dipalladium(0) | Pd₂(dba)₃ |

| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ |

| Potassium Carbonate | K₂CO₃ |

| Potassium Fluoride | KF |

| Iodobenzene | - |

| 4-Methoxyiodobenzene | 1-Iodo-4-methoxybenzene |

| 4-Methoxychlorobenzene | 1-Chloro-4-methoxybenzene |

Exploration of Structure-Reactivity Relationships in this compound Analogs

The reactivity of this compound and its analogs is intrinsically linked to the electronic and steric properties of the substituents on the aromatic ring. The interplay of these factors governs the molecule's behavior in various chemical transformations, from simple acid-base reactions to more complex coupling and derivatization processes. Understanding these structure-reactivity relationships is crucial for designing synthetic routes and predicting reaction outcomes.

The core structure, a catechol (1,2-dihydroxybenzene) moiety, possesses two adjacent hydroxyl groups that can act as directing groups and participate in reactions. The iodine atom at the 4-position, along with other potential substituents, modulates the electron density of the aromatic ring and can introduce steric hindrance, thereby influencing the accessibility of reactive sites.

Electronic Effects

The electronic nature of substituents on the benzene (B151609) ring plays a pivotal role in the reactivity of this compound analogs. Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). research-solution.com

Electron-Donating Groups (EDGs): Groups like alkyl (-R), alkoxy (-OR), and amino (-NR₂) increase the electron density of the aromatic ring through inductive and resonance effects. This enhanced electron density makes the catechol system more susceptible to electrophilic attack. For instance, in electrophilic aromatic substitution reactions, the presence of an EDG would activate the ring, making it more reactive than the unsubstituted catechol.

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), and carbonyl (-C=O) decrease the electron density of the aromatic ring. research-solution.com This deactivation makes the ring less susceptible to electrophilic substitution but can facilitate nucleophilic aromatic substitution reactions. In the context of the catechol hydroxyl groups, EWGs increase their acidity (lower pKa) by stabilizing the resulting phenoxide ions.

A pertinent example of electronic effects is observed in the biotransformation of 4-halophenols to 4-halocatechols by E. coli cells expressing 4-hydroxyphenylacetate (B1229458) 3-hydroxylase. A study systematically compared the rate of this enzymatic hydroxylation for different halogen substituents at the 4-position. The findings clearly demonstrate the influence of the halogen's electronegativity on the reaction rate.

| Substrate (4-Halophenol) | Relative Biotransformation Rate |

|---|---|

| 4-Fluorophenol (B42351) | 3.4 |

| 4-Chlorophenol | 2.1 |

| 4-Bromophenol | 1.9 |

| 4-Iodophenol (B32979) | 1.0 |

Data sourced from a study on the biotransformation of 4-halophenols to 4-halocatechols. researchgate.net The rates are relative to the rate for 4-iodophenol, which is set to 1.0.

The data indicates that 4-fluorophenol is converted to the corresponding catechol at a rate 3.4 times higher than 4-iodophenol. researchgate.net This trend (F > Cl > Br > I) correlates with the decreasing electronegativity of the halogen atom down the group. The more electronegative fluorine atom has a stronger influence on the electronic environment of the phenol (B47542), which in this enzymatic reaction, leads to a higher rate of transformation.

Steric Effects

Steric hindrance, the spatial arrangement of atoms and groups within a molecule, can significantly affect reaction rates and regioselectivity. Bulky substituents near a reaction center can impede the approach of reagents, slowing down or even preventing a reaction.

In the case of this compound analogs, steric effects can arise from:

The Iodine Atom: Iodine is the largest of the common halogens. Its size can influence reactions at the adjacent hydroxyl group (at C-2) or at the neighboring carbon atom (C-5).

Other Substituents: The presence of other bulky groups on the aromatic ring, particularly at positions 3 or 5, would create significant steric crowding around the catechol moiety.

For example, in derivatization reactions where the hydroxyl groups are targeted, such as esterification or etherification, bulky substituents adjacent to the -OH groups can hinder the access of the derivatizing reagent. researchgate.net Similarly, in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, where the C-I bond is the reactive site, substituents at the 3 and 5 positions can sterically hinder the approach of the palladium catalyst to the iodine atom, potentially reducing the reaction efficiency. scirp.orgharvard.edu While electron-donating groups on the phosphine (B1218219) ligand of the catalyst can facilitate oxidative addition, significant steric bulk on the aryl halide substrate can be a competing, negative factor. scirp.org

Applications of 4 Iodobenzene 1,2 Diol in Advanced Organic Synthesis

4-Iodobenzene-1,2-diol as a Synthon for Complex Molecular Architectures

A synthon is a conceptual unit within a molecule that assists in the planning of a synthesis. This compound is an exemplary synthon, providing a robust scaffold for the assembly of intricate molecular frameworks, including those found in natural products. The presence of the iodo group allows for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as palladium-catalyzed cross-couplings, while the diol functionality can be used for chelation, protection, or further functionalization.

A powerful strategy in complex synthesis is the dearomatization of aromatic compounds to create three-dimensional structures from flat, planar starting materials. nih.gov An example of this approach involves the enzymatic dihydroxylation of iodobenzene (B50100), a related starting material, to produce an enantiomerically pure cyclohexenediol. nih.gov This chiral building block was instrumental in the total synthesis of the natural product hexacyclinol. nih.gov Similarly, iodo-substituted aromatic compounds are key starting materials in the synthesis of complex heterocyclic systems, such as 2-benzazepines, demonstrating their utility in building diverse molecular architectures. researchgate.net The strategic placement of the iodo and diol groups in this compound makes it an ideal candidate for such sophisticated synthetic endeavors, enabling the construction of complex carbocyclic and heterocyclic cores. tdx.catcaltech.edu

Precursor for Diversified Organic Compounds (e.g., polymers, esters)

The diol functionality of this compound makes it a suitable monomer for the synthesis of various polymers. Diols are fundamental building blocks for step-growth polymerization, leading to the formation of polyesters and polycarbonates. biosynth.com The incorporation of the iodo-substituted benzene (B151609) ring into the polymer backbone can impart unique properties, such as increased refractive index, thermal stability, or photoresponsiveness. specificpolymers.com

The synthesis of polyurethanes, for instance, relies on the reaction of diols with diisocyanates. jchemrev.com The specific structure of the diol, such as whether it is a 1,2-diol or a 1,4-diol, can influence the polymerization process and the properties of the final material. researchgate.net Furthermore, the iodo-group on the monomer can be modified either before or after polymerization, allowing for the creation of functional polymers. For example, the iodine can be replaced through cross-coupling reactions to attach various side chains, or it can be converted into a hypervalent iodine moiety to create a polymer-supported oxidizing agent. tcichemicals.com

In addition to polymers, this compound is a precursor for esters. The hydroxyl groups can react with carboxylic acids or their derivatives to form mono- or di-esters. This reaction is fundamental in organic synthesis for creating protecting groups or for building larger molecules. biosynth.com

Table 1: Potential Polymer Types Derived from this compound

| Polymer Type | Co-monomer | Key Linkage | Potential Application |

| Polyester | Dicarboxylic acid / Diacyl chloride | Ester | Specialty plastics, fibers |

| Polycarbonate | Phosgene / Diphenyl carbonate | Carbonate | Optical materials, engineering plastics |

| Polyurethane | Diisocyanate | Urethane | Foams, elastomers, coatings |

Role in Asymmetric Synthesis and Chirality Transfer Strategies

Asymmetric synthesis, the synthesis of a chiral compound in an enantiomerically pure or enriched form, is crucial in the pharmaceutical and fine chemical industries. This compound and its derivatives play a significant role in this field through several distinct strategies.

One approach is through chiral resolution , where a racemic mixture is separated into its constituent enantiomers. Derivatives of this compound can be reacted with a chiral resolving agent to form a pair of diastereomers. tcichemicals.com These diastereomers, having different physical properties, can then be separated by methods like fractional crystallization or chromatography. tcichemicals.com

A more advanced strategy involves chirality transfer , where the chirality from one molecule is used to control the stereochemical outcome of a reaction on another molecule. This can be achieved by using chiral reagents derived from this compound. For instance, chiral hypervalent iodine(III) reagents have been developed and successfully used in stereoselective reactions, such as the thioamination of alkenes. nih.gov The synthesis of these chiral reagents often starts from a chiral precursor which is then oxidized to the hypervalent state, or a prochiral iodoarene is functionalized with a chiral ligand.

Furthermore, dearomatization reactions can be used to transfer chirality. In a notable example, the oxidative dearomatization of a resorcinol (B1680541) derivative using a hypervalent iodine reagent proceeded with high diastereoselectivity, transferring chirality from a chiral auxiliary attached to the molecule to the newly formed stereocenters. nih.gov This highlights how the interplay between the aromatic ring, the iodine atom, and strategically placed chiral elements can lead to highly controlled asymmetric transformations. nih.govnih.gov

Catalytic Applications of this compound Derived Reagents (e.g., in oxidation reactions)

The iodine atom in this compound can be readily oxidized to a +3 or +5 oxidation state, forming hypervalent iodine compounds. tcichemicals.com These reagents, such as iodosylarenes and iodoxyarenes, are powerful and selective oxidizing agents that are often preferred over metal-based oxidants due to their lower toxicity and milder reaction conditions. organic-chemistry.orgarkat-usa.org

While often used in stoichiometric amounts, significant research has focused on developing catalytic systems based on iodoarenes. In such a system, the aryl iodide (like this compound) acts as a catalyst, being oxidized in situ to the active hypervalent iodine species by a terminal oxidant (e.g., m-CPBA, Oxone). organic-chemistry.org The active I(III) or I(V) reagent then oxidizes the substrate, regenerating the I(I) catalyst, which re-enters the catalytic cycle. arkat-usa.org

A particularly innovative approach is the use of O₂ as the ultimate terminal oxidant. nih.govacs.org Recent studies have shown that aryl iodides can be catalytically oxidized by O₂ in the presence of an aldehyde co-reductant, generating hypervalent iodine species that can perform various oxidative transformations. acs.orgchemrxiv.org

Reagents derived from this compound are particularly effective for specific oxidation reactions. For example, they can be used for the oxidation of alcohols to aldehydes and ketones. organic-chemistry.org The oxidation of 1,2-diols, a reaction of significant synthetic utility, can yield α-hydroxy ketones or be further oxidized to α-diketones. organic-chemistry.org The diol moiety on the this compound catalyst itself can influence the reaction's selectivity and efficiency through chelation or by modifying the electronic properties of the iodine center.

Table 2: Examples of Oxidations Using Catalytic Aryl Iodides

| Substrate Type | Product Type | Terminal Oxidant | Catalyst | Reference |

| Primary Alcohols | Aldehydes | Peracetic acid | Polymer-supported I(III) | tcichemicals.comorganic-chemistry.org |

| Secondary Alcohols | Ketones | Oxone | 2-Iodoxybenzenesulfonic acid | organic-chemistry.org |

| 1,2-Diols | α-Diketones | Iodobenzene dichloride | TEMPO/Iodoarene | organic-chemistry.org |

| Alkenes | 1,2-Difunctionalized products | N/A (I(III) reagent) | Chiral I(III) Reagent | nih.gov |

Utilisation in Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, and cascade reactions, involving two or more sequential transformations in one pot, are highly efficient strategies for building molecular complexity. researchgate.netshareok.org this compound and its hypervalent iodine derivatives are increasingly being used to initiate or participate in such processes.

Hypervalent iodine reagents can trigger powerful cascade reactions. For example, the oxidative dearomatization of a phenol (B47542) using a hypervalent iodine(III) reagent initiated a tandem intramolecular cycloaddition, rapidly constructing the complex pentacyclic core of the natural product cortistatin A in a single step. nih.gov This demonstrates the power of these reagents to orchestrate complex bond-forming sequences.

In the context of MCRs, hypervalent iodine reagents can act as "umpolung" reagents, reversing the normal polarity of a functional group. This allows for novel bond connections that would be difficult to achieve through traditional methods.

The iodo-group itself is a key functional handle for initiating palladium-catalyzed cascade reactions. A substrate containing an o-iodoaniline moiety, structurally related to this compound, can undergo a cascade reaction with a tosylhydrazone to build polysubstituted indole (B1671886) or dihydroquinoline frameworks through the formation of multiple C-C bonds in a single process. rsc.org Recently, a solvent-free, mechanochemical cascade reaction using hypervalent iodine reagents has been developed to synthesize valuable 1,4-iodoalcohols from styrenes, showcasing a green chemistry approach to cascade processes. nih.gov The unique combination of functionalities in this compound makes it a promising substrate for the design of new and innovative MCRs and cascade reactions.

Theoretical and Computational Chemistry Studies of 4 Iodobenzene 1,2 Diol

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., Ab Initio, DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of molecules like 4-iodobenzene-1,2-diol. DFT methods allow for the detailed analysis of electron distribution and its influence on the molecule's behavior.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. wikipedia.org The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.netugent.be

A general representation of HOMO and LUMO energy levels and the corresponding energy gap is presented in the table below, illustrating the type of data obtained from such analyses.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | - |

| ELUMO | - |

| HOMO-LUMO Gap (ΔE) | - |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP is mapped onto the electron density surface, with different colors representing varying potential values. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. bohrium.com

For this compound, the MEP map would be expected to show negative potential around the oxygen atoms of the hydroxyl groups due to their high electronegativity and lone pairs of electrons. The iodine atom, although electron-withdrawing, can exhibit a region of positive potential known as a "sigma-hole" along the C-I bond axis, which can participate in halogen bonding. The aromatic ring itself will also display a characteristic electrostatic potential pattern influenced by the substituents. Understanding the MEP is crucial for predicting intermolecular interactions, such as hydrogen bonding. nih.govglobalauthorid.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule in terms of localized bonds, lone pairs, and intermolecular interactions. psu.edu It allows for the quantification of donor-acceptor interactions, which are crucial for understanding hyperconjugation and charge transfer within the molecule. psu.eduakjournals.com

A representative table of NBO analysis data is shown below, illustrating the type of information that can be obtained.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP(O) | σ(C-C) | - |

| LP(I) | σ(C-C) | - |

Conformational Analysis and Energy Minimization of this compound and Its Derivatives

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. wikipedia.org For this compound, the primary conformational flexibility arises from the rotation of the two hydroxyl groups. Intramolecular hydrogen bonding between the adjacent hydroxyl groups is a key factor that influences the preferred conformation.

Computational methods can be used to perform energy minimization to find the most stable conformers. By calculating the potential energy surface as a function of the dihedral angles of the hydroxyl groups, the global minimum energy conformation can be identified. For 1,2-diols, the relative orientation of the hydroxyl groups (syn or anti) significantly impacts their stability. liverpool.ac.uk The presence of the bulky iodine atom at the 4-position may also introduce steric effects that influence the conformational preferences.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Infrared Spectra)

Computational chemistry offers powerful methods for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental data and confirming molecular structures.